9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate
Description
This compound is a highly specialized, dual-Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected imidazole derivative. Its structure features:
- Two Fmoc groups: One at the imidazole-1-carboxylate position and another at the α-amino group of the (2S)-configured propyl chain .
- Pentafluorophenoxy (Pfp) leaving group: Attached to the β-keto position of the propyl chain, facilitating nucleophilic substitution in coupling reactions .
- Imidazole core: Functionalized at the 4-position with the Fmoc-protected amino acid side chain.
Applications:
Primarily used in peptide synthesis and organic building block preparation, the dual Fmoc groups provide orthogonal protection, while the Pfp group enhances reactivity in esterification or amidation reactions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28F5N3O6/c43-34-35(44)37(46)39(38(47)36(34)45)56-40(51)33(49-41(52)54-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-50(21-48-22)42(53)55-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,49,52)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHYUWRVSHCIH-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)OC8=C(C(=C(C(=C8F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)OC8=C(C(=C(C(=C8F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28F5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure combines a fluorenyl group with an imidazole moiety and various functional groups that may confer significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This molecular formula indicates that the compound contains multiple functional groups that may influence its biological interactions. The presence of the fluorenyl and imidazole groups is particularly noteworthy due to their established roles in various biochemical pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Peptide Synthesis : The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis as a protective group for amino acids during coupling reactions. This suggests that the compound may play a role in synthesizing biologically active peptides.
- Imidazole Activity : Imidazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The imidazole ring can participate in hydrogen bonding and metal coordination, enhancing its interaction with biological targets .
- Fluorinated Phenoxy Group : The pentafluorophenoxy moiety may enhance the compound's lipophilicity and stability, potentially increasing its bioavailability and efficacy against various biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing imidazole and fluorene structures. For instance:
- Cytotoxicity Studies : Compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. For example, imidazole-based complexes have demonstrated IC50 values in the micromolar range against colorectal and breast cancer cell lines .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| II1 | DLD-1 | 57.4 |
| II1 | MCF-7 | 79.9 |
| II3 | HCC | <50 |
These findings suggest that the compound may also exhibit similar anticancer properties, warranting further investigation into its efficacy.
Antimicrobial Activity
Imidazole derivatives have been reported to possess antibacterial properties against resistant strains such as Acinetobacter baumannii. The structural features of our compound could enhance its effectiveness as an antimicrobial agent .
Case Studies
A case study involving a related imidazole derivative demonstrated significant antibacterial activity in vitro against Gram-negative bacteria. The study highlighted how modifications to the imidazole structure could enhance its interaction with bacterial membranes, leading to increased permeability and cell death.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions that include the use of fluorenyl derivatives and imidazole frameworks. For instance, the synthesis may start with the reaction of fluorenylmethanol derivatives with isocyanates or carbonyl compounds to form the desired imidazole derivatives. The structural characteristics of this compound can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm the presence of specific functional groups and overall molecular integrity.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features which may confer biological activity. For example:
- Antimicrobial Activity : Research has shown that fluorenyl derivatives exhibit antimicrobial properties against various pathogens. The incorporation of specific substituents in the imidazole ring can enhance this activity, making it a candidate for developing new antimicrobial agents .
Fluorescent Probes
The compound's structure allows it to be used as a fluorescent probe in analytical chemistry. Its ability to undergo fluorescence resonance energy transfer (FRET) makes it suitable for detecting metal ions such as chromium(III) with high selectivity and sensitivity. This property is particularly valuable in environmental monitoring and biochemistry .
Polymer Chemistry
In polymer science, derivatives of this compound can be utilized to synthesize conjugated polymers that exhibit interesting electronic properties. These polymers can be employed in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to transport charge effectively .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of fluorenyl-hydrazinthiazole derivatives demonstrated that modifications to the fluorenyl structure can significantly enhance antimicrobial efficacy against resistant strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined, indicating that certain derivatives had promising activity profiles .
Case Study 2: Fluorescent Detection
In another study focused on fluorescent probes, a phenanthro[9,10-d]imidazole conjugated polymer was developed that utilized similar structural motifs as those found in the target compound. This polymer showed an "Off-On" fluorescence response upon interaction with Cr³⁺ ions, highlighting the utility of such compounds in sensing applications .
Comparative Data Table
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Enhanced activity against resistant strains |
| Analytical Chemistry | Fluorescent probes for metal ion detection | High selectivity and sensitivity for Cr³⁺ |
| Polymer Chemistry | Conjugated polymers for electronics | Effective charge transport properties |
Comparison with Similar Compounds
Table 2: Comparative Reactivity Profiles
Key Findings :
- The Pfp group in the target compound enables efficient aminolysis without racemization, outperforming methyl esters (e.g., in ) and bromine () in coupling efficiency .
- Dual Fmoc protection offers orthogonal deprotection: The imidazole-1-carboxylate Fmoc is selectively cleaved with piperazine, while the α-amino Fmoc requires stronger bases like DBU .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
